(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
Description
This compound is a structurally complex small molecule featuring a piperazine-sulfonyl linkage connecting a 2,3-dimethylphenyl group to a pyrazole core, which is further substituted with a 3,5-dimethylpyrazole-methanone moiety.
The ethyl group at the pyrazole N1 position may enhance metabolic stability compared to bulkier alkyl substituents, while the 3,5-dimethylpyrazole moiety could influence steric hindrance and binding affinity. Structural analogs, such as those reported in and , highlight the importance of substituent positioning on piperazine and pyrazole rings for bioactivity .
Properties
IUPAC Name |
[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1-ethylpyrazol-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3S/c1-6-27-15-20(23(30)29-18(4)14-17(3)24-29)22(25-27)33(31,32)28-12-10-26(11-13-28)21-9-7-8-16(2)19(21)5/h7-9,14-15H,6,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUVRSGVFUCRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)C(=O)N4C(=CC(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions
Biochemical Analysis
Biochemical Properties
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Biological Activity
The compound (3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings associated with this compound.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrazole ring, a piperazine moiety, and a sulfonyl group. Its molecular formula is with a molecular weight of 392.5 g/mol. The IUPAC name is ethyl 5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O4S |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | ethyl 5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate |
The proposed mechanisms through which this compound exerts its biological effects include:
Enzyme Interaction: The compound may inhibit or modulate the activity of specific enzymes involved in critical biochemical pathways.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Gene Expression Regulation: The compound may affect the expression of genes related to inflammation and cell proliferation.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Activity: Studies have shown that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects: The compound has been investigated for its ability to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies
Several studies have explored the biological activity of piperazine derivatives similar to the compound :
- Anticancer Research:
- Anti-inflammatory Studies:
- Antimicrobial Evaluation:
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the antiviral potential of pyrazolone derivatives against SARS-CoV-2. Research indicates that certain synthesized pyrazolone compounds exhibit favorable binding affinities to key viral proteins such as the main protease (M pro) and the spike protein (S), suggesting their capability to inhibit viral entry and replication processes . The multitarget action of these compounds positions them as promising candidates for further development as antiviral agents.
Key Findings:
- Binding Affinity : Pyrazolone analogues showed better binding to M pro compared to established antiviral drugs like remdesivir and chloroquine.
- Mechanism of Action : Compounds may block viral proteins essential for host cell entry, thereby reducing viral spread.
Anticancer Properties
The structural motifs present in pyrazolone derivatives have been associated with cytotoxic effects against various cancer cell lines. Specifically, compounds similar to the target compound have been reported to induce apoptosis in colorectal carcinoma cells and exhibit radical scavenging activities, which are beneficial in combating oxidative stress associated with cancer progression .
Research Highlights:
- Cytotoxic Activity : Certain pyrazolone derivatives demonstrated significant cytotoxicity against human cancer cell lines.
- Mechanisms : The compounds may exert their effects through the induction of apoptotic pathways and by scavenging free radicals.
Anti-inflammatory Effects
Pyrazolone derivatives are also recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds suitable for treating inflammatory conditions .
Application Insights:
- COX Inhibition : Pyrazolone derivatives have been found to effectively inhibit COX enzymes, which are key targets in managing inflammation.
- Therapeutic Potential : Their ability to modulate inflammatory pathways suggests potential use in treating diseases characterized by chronic inflammation.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Findings from Comparative Analysis:
Sulfonyl vs. This may improve solubility and target engagement in aqueous environments .
Substituent Effects on Pyrazole Rings: The 3,5-dimethylpyrazole methanone group in the target compound is shared with ’s indolizine derivative. This substituent arrangement is associated with rigid, planar structures that may favor intercalation or enzyme inhibition .
Pharmacological Potential: While direct bioactivity data for the target compound is lacking, analogs like ’s phenylpyrazolopyrimidine derivative exhibit antiproliferative effects, suggesting that the methanone-pyrazole scaffold may have broad therapeutic relevance . Piperazine-containing compounds (e.g., ’s derivatives) are frequently explored as CNS agents due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
